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Introduction

Gadoterate meglumine, a gadolinium-based contrast agent (GBCA) with a macrocyclic and
ionic structure, has been a cornerstone in magnetic resonance imaging (MRI) for over three
decades. Its high thermodynamic and kinetic stability are designed to minimize the release of
free gadolinium ions, a key factor in its safety profile. This technical guide provides a
comprehensive overview of the preclinical toxicology and safety data for gadoterate
meglumine, drawing from a wide range of nonclinical studies. The information is intended to
support researchers, scientists, and drug development professionals in understanding the
nonclinical safety assessment of this widely used contrast agent.

Acute Toxicity

Single-dose toxicity studies have been conducted to determine the potential for acute adverse
effects following a single intravenous administration of gadoterate meglumine.

] Route of
Species L . LD50 (mmol/kg) Reference
Administration

Mouse Intravenous 11 [1]
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Experimental Protocol: Acute Intravenous Toxicity in Mice

The acute intravenous toxicity of gadoterate meglumine was evaluated in mice. The study
aimed to determine the median lethal dose (LD50) following a single bolus injection.

Test System: Mice (specific strain not detailed in the available documentation).
o Administration: A single intravenous injection of gadoterate meglumine was administered.

e Dose Levels: Multiple dose levels were used to establish a dose-response relationship for
mortality.

o Observation Period: Animals were observed for clinical signs of toxicity and mortality for a
specified period post-administration.

o Endpoint: The primary endpoint was the calculation of the LD50 value, representing the dose
at which 50% of the animals died.[1]

Repeated-Dose Toxicity

The potential for toxicity following repeated administration of gadoterate meglumine has been
evaluated in both rodent and non-rodent species. These studies are crucial for identifying
potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level
(NOAEL).
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Route of NOAEL
Key

Species Administrat Duration (mmol/kg/d L Reference
. Findings
ion ay)

Well tolerated
with no
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treatment-
related
effects on

) development,
Single dose

on PND 10 or
6

Rat (Juvenile) Intravenous o ) 2.5 maturation. [2][3]
administratio

behavior, or

sexual

Minor, non-
ns from PND

10to 30

adverse
changes in
clinical
biochemistry
and urinary
parameters
were

observed.

No significant
toxicological

Dog Intravenous 4 weeks 0.7 o [1]
findings at

the NOAEL.

Experimental Protocol: 4-Week Repeated-Dose Intravenous Toxicity in Dogs

This study was designed to assess the systemic toxicity of gadoterate meglumine when
administered daily to dogs for 4 weeks.

o Test System: Beagle dogs.

o Administration: Daily intravenous injection.
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e Dose Levels: 0 (saline control), 0.3, 0.7, and 1.5 mmol/kg/day.

o Group Size: 5 dogs per sex for the control and high dose groups; 3 dogs per sex for the low

and mid-dose levels.

o Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology,

electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ

weights, and histopathology.

e Endpoint: Determination of the NOAEL.[1]

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted to

assess the potential of gadoterate meglumine to induce genetic mutations or chromosomal

damage. The results consistently demonstrate a lack of genotoxic potential.[4]

Metabolic
Assay Type Test System L Result Reference
Activation
Bacterial
Reverse Salmonella With and without )
) o Negative [4]
Mutation Assay typhimurium S9
(Ames Test)
In Vitro Chinese Hamster
With and without )
Chromosome Ovary (CHO) so Negative [4]
Aberration Assay  cells
In Vitro Gene Chinese Hamster  With and without )
] Negative [4]
Mutation Assay Lung (CHL) cells  S9
In Vivo Mouse
) Mouse bone )
Micronucleus N/A Negative [4]
marrow

Assay

Experimental Protocol: In Vivo Mouse Micronucleus Assay
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This assay evaluates the potential of a test substance to induce chromosomal damage by
detecting the formation of micronuclei in polychromatic erythrocytes (PCESs) in the bone marrow
of treated animals.

o Test System: Mice.

» Administration: Intravenous injection of gadoterate meglumine.

e Dose Levels: Arange of doses, including a maximum tolerated dose, along with negative
and positive controls.

o Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment.

e Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated
PCEs is determined by microscopic examination. The ratio of PCEs to normochromatic
erythrocytes (NCES) is also calculated to assess bone marrow toxicity.[5][6][7]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect point mutations (base substitutions and
frameshifts) in histidine-requiring strains of Salmonella typhimurium.

o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537).

o Metabolic Activation: The assay is performed with and without an exogenous metabolic
activation system (S9 fraction from rat liver) to detect mutagens that require metabolic
activation.

e Procedure: The bacterial strains are exposed to various concentrations of gadoterate
meglumine in the presence or absence of S9 mix. The mixture is then plated on a minimal
glucose agar medium lacking histidine.

e Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted after a suitable incubation period. A significant, dose-
dependent increase in the number of revertant colonies compared to the negative control
indicates a positive result.[8][9][10][11][12]
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Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of gadoterate meglumine have
not been performed.[4] This is consistent with the regulatory guidance for diagnostic agents
that are used infrequently and have a short biological half-life.

Reproductive and Developmental Toxicity

The potential effects of gadoterate meglumine on fertility, embryo-fetal development, and pre-
and postnatal development have been investigated in rats and rabbits.

. NOAEL
) Dosing Key
Species Study Type . (mmollkg/d L Reference
Period Findings
ay)
No
Females: 14 ) ]
. impairment of
Fertility and days before
male or
Early mating N
Rat ] 10 female fertility  [13]
Embryonic through
] and
Development  gestation day ]
reproductive
17
performance.
No adverse
development
al effects.
Embryo-fetal Gestation Maternal
Rat 10 o [4]]13]
Development Days 6 to 17 toxicity was

observed at
10
mmol/kg/day.

No adverse
development
) al effects.
) Embryo-fetal Gestation
Rabbit 3 Maternal [4][13]
Development  Days 6 to 19 o
toxicity was
observed at 7

mmol/kg/day.
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Experimental Protocol: Embryo-fetal Developmental Toxicity Study in Rabbits

This study is designed to assess the potential adverse effects of a substance on the pregnant
female and the developing embryo and fetus when administered during the period of
organogenesis.

o Test System: Pregnant rabbits.

o Administration: Intravenous administration of gadoterate meglumine.
e Dose Levels: 0 (control), 1, 3, and 7 mmol/kg/day.

e Dosing Period: Gestation days 6 through 19.

o Maternal Evaluation: Clinical signs, body weight, food consumption, and post-mortem
examination of the dam.

o Fetal Evaluation: At the end of the dosing period (near term), fetuses are delivered by
caesarean section and examined for external, visceral, and skeletal abnormalities.
Parameters such as the number of corpora lutea, implantations, resorptions, and live/dead
fetuses are also recorded.[13]

Local Tolerance

Local tolerance studies have been conducted to evaluate the potential for irritation at the site of
administration.

e Rat: Following subcutaneous or intramuscular injection of 2.5 mmol/kg, transient local
inflammatory reactions such as hematoma, edema, and cellular infiltration were observed at
6 hours post-dose. These effects were resolved by day 1 and 3, and gadoterate meglumine
was considered well-tolerated.[1]

o Rabbit: Intravenous, intra-arterial, and perivenous administration at doses up to 0.9
mmol/animal resulted in microscopic findings such as erythema, hemorrhagic infiltration, and
inflammatory cell presence, consistent with local irritation.[1]

Safety Pharmacology
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Safety pharmacology studies are designed to investigate the potential undesirable
pharmacodynamic effects of a substance on vital physiological functions.

» Cardiovascular System: In nonclinical studies in dogs and rabbits, gadoterate meglumine
did not show any direct deleterious effects on cardiac electrophysiology, including ventricular
repolarization.[1]

o Central Nervous System (CNS): In mice, at doses up to the intravenous LD50 (11 mmol/kg),
gadoterate meglumine had no significant effects on motility, general depressant reflexes,
thermoregulation, or antinociceptive response.[1]
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Preclinical Toxicology Assessment Workflow for Gadoterate Meglumine.
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Reproductive and Developmental Toxicity Assessment Strategy.

Conclusion

The comprehensive preclinical toxicology data for gadoterate meglumine demonstrate a
favorable safety profile. The acute toxicity is low, and repeated-dose studies in both juvenile
and adult animals have established clear no-observed-adverse-effect levels. The extensive
battery of genotoxicity assays consistently shows no evidence of mutagenic or clastogenic
potential. While long-term carcinogenicity studies have not been conducted, this is in line with
regulatory expectations for this class of diagnostic agents. Reproductive and developmental
toxicity studies have not identified any adverse effects on fertility or teratogenic potential at
doses that are not maternally toxic. Local tolerance and safety pharmacology studies further
support the overall safety of gadoterate meglumine. This robust nonclinical dataset, combined
with decades of clinical use, substantiates the safety of gadoterate meglumine for its intended
diagnostic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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